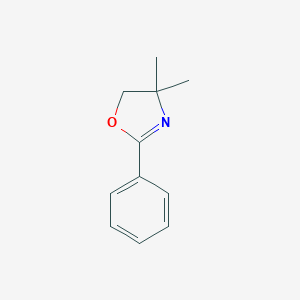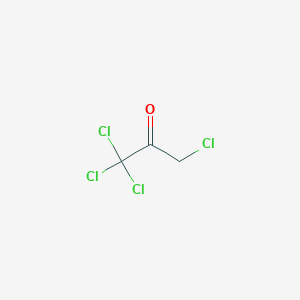
1,1,1,3-Tetrachloroacetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3-Tetrachloroacetone is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a strong odor. The compound is used in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,1,1,3-Tetrachloroacetone is not fully understood, but it is believed to act as a potent electrophile due to the presence of the chloroformyl group. This electrophilic behavior makes it a useful reagent in organic synthesis reactions, where it can react with a variety of nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
1,1,1,3-Tetrachloroacetone has been shown to have a variety of biochemical and physiological effects. It has been found to be toxic to cells at high concentrations and can cause damage to DNA. The compound has also been shown to have antitumor activity, making it a potential candidate for use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1,1,3-Tetrachloroacetone in lab experiments include its high reactivity and versatility in organic synthesis reactions. However, the compound is also highly toxic and requires careful handling to avoid exposure. It is also difficult to work with due to its strong odor and potential for explosive reactions.
Zukünftige Richtungen
There are many potential future directions for research involving 1,1,1,3-Tetrachloroacetone. One area of interest is in the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research is in the development of new applications for the compound in fields such as pharmaceuticals and materials science.
In conclusion, 1,1,1,3-Tetrachloroacetone is a versatile compound that has many applications in scientific research. Its unique properties make it a valuable reagent in organic synthesis reactions, and its potential for use in cancer treatment makes it an important area of research. However, the compound's toxicity and potential for explosive reactions make it a challenging substance to work with, and careful handling is required to ensure safety in the lab.
Synthesemethoden
The synthesis of 1,1,1,3-Tetrachloroacetone is a complex process that requires careful attention to detail. The most common method of synthesis involves the reaction of chloroform with acetone in the presence of a strong base such as potassium hydroxide. The reaction takes place in a solvent such as ethanol or methanol, and the product is then purified using a variety of techniques such as distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetrachloroacetone is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis reactions, where it acts as a source of the highly reactive chloroformyl group. The compound is also used in the synthesis of other organic compounds such as ketones, aldehydes, and esters.
Eigenschaften
CAS-Nummer |
16995-35-0 |
|---|---|
Produktname |
1,1,1,3-Tetrachloroacetone |
Molekularformel |
C3H2Cl4O |
Molekulargewicht |
195.9 g/mol |
IUPAC-Name |
1,1,1,3-tetrachloropropan-2-one |
InChI |
InChI=1S/C3H2Cl4O/c4-1-2(8)3(5,6)7/h1H2 |
InChI-Schlüssel |
MSZQBKOLHPDFFD-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(Cl)(Cl)Cl)Cl |
Kanonische SMILES |
C(C(=O)C(Cl)(Cl)Cl)Cl |
Siedepunkt |
183.0 °C |
melting_point |
65.0 °C |
Andere CAS-Nummern |
31422-61-4 16995-35-0 |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



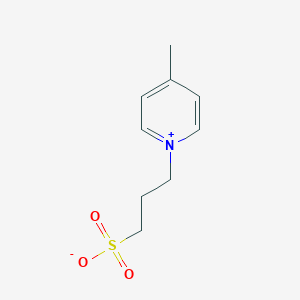
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
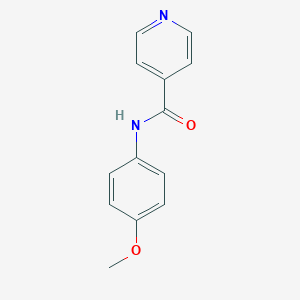
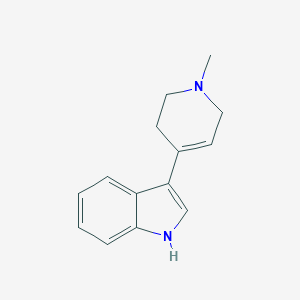
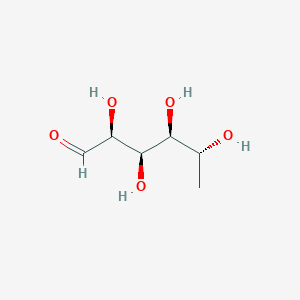
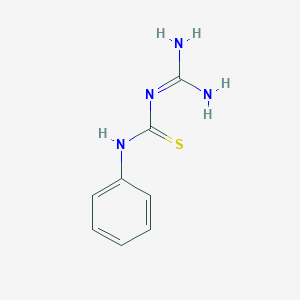
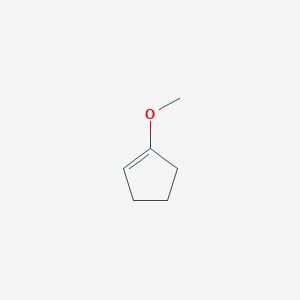
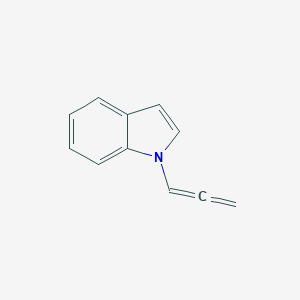
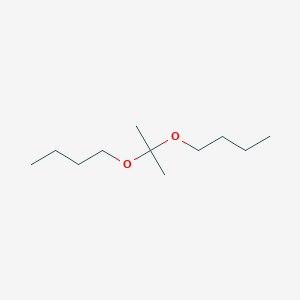
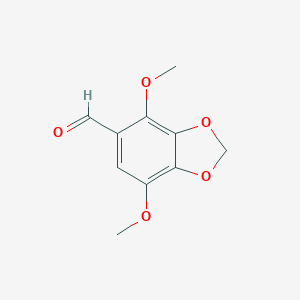
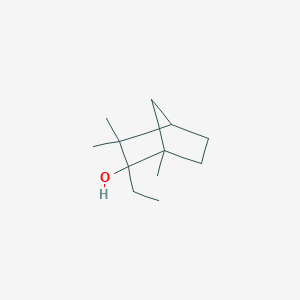
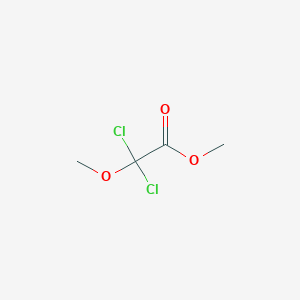
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
